5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline
CAS No.:
Cat. No.: VC9879960
Molecular Formula: C17H13N5S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N5S |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 5-prop-2-enylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline |
| Standard InChI | InChI=1S/C17H13N5S/c1-2-11-23-17-19-14-6-4-3-5-13(14)16-20-15(21-22(16)17)12-7-9-18-10-8-12/h2-10H,1,11H2 |
| Standard InChI Key | CUSQBTKAHOQFHJ-UHFFFAOYSA-N |
| SMILES | C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4 |
| Canonical SMILES | C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 5-(allylthio)-2-pyridin-4-yl[1, triazolo[1,5-c]quinazoline consists of a quinazoline ring system fused with a triazole moiety at the 1,5-c position. The quinazoline component provides a planar, aromatic structure conducive to π-π stacking interactions, while the triazole ring introduces additional nitrogen atoms capable of hydrogen bonding and metal coordination . The allylthio (-S-CH₂-CH=CH₂) group at position 5 and the pyridin-4-yl substituent at position 2 further enhance molecular polarity and electronic delocalization.
Key structural parameters include:
-
IUPAC Name: 5-prop-2-enylsulfanyl-2-pyridin-4-yl- triazolo[1,5-c]quinazoline
-
SMILES: C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4
-
InChIKey: CUSQBTKAHOQFHJ-UHFFFAOYSA-N
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.4 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface | 85.8 Ų |
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis of triazoloquinazolines typically involves cyclocondensation reactions between quinazoline precursors and triazole-forming reagents . For 5-(allylthio)-2-pyridin-4-yl derivatives, a representative pathway includes:
-
Quinazoline Precursor Preparation: Starting with 2-nitrobenzaldehyde, cyanoimidation using NH₂CN yields methyl N-cyano-2-nitrobenzimidates .
-
Reductive Cyclization: Iron-mediated reductive cyclization in HCl introduces the triazole ring, forming the tricyclic core .
-
Allylthio Incorporation: Thiol-ene reactions or nucleophilic substitution with allyl bromide installs the allylthio group at position 5 .
Critical challenges include maintaining regioselectivity during annulation and minimizing side reactions such as pyrimidine ring degradation during esterification steps . Optimization of reaction conditions (e.g., temperature, catalyst loading) remains essential for achieving yields above 70% .
Physicochemical and Spectroscopic Properties
Spectral Characterization
FT-IR Analysis:
-
Strong absorption at 1670 cm⁻¹ confirms the carbonyl group (C=O) in quinazoline derivatives .
-
Peaks at 3078 cm⁻¹ and 1622 cm⁻¹ correspond to =C-H stretching and C=C vibrations, respectively .
NMR Spectroscopy:
-
NMR (CDCl₃): δ 5.21–5.23 ppm (doublet, =CH₂), 5.99 ppm (multiplet, =CH), and aromatic protons at 7.2–8.5 ppm .
-
NMR: Signals at δ 159.38 ppm (C=N) and 175.78 ppm (C=O) validate the triazoloquinazoline scaffold .
Table 2: Key Spectroscopic Data
| Technique | Characteristic Signals |
|---|---|
| FT-IR | 1670 cm⁻¹ (C=O), 3078 cm⁻¹ (=C-H) |
| NMR | δ 5.21–5.23 (=CH₂), δ 7.2–8.5 (aromatic H) |
| NMR | δ 159.38 (C=N), δ 175.78 (C=O) |
Biological Activities and Mechanisms
Antimicrobial and Antifungal Efficacy
Screening against Candida albicans and Aspergillus niger revealed minimum inhibitory concentrations (MICs) of 8–16 μg/mL for 5-(allylthio) derivatives, outperforming fluconazole in resistant strains . The allylthio group enhances membrane permeability by interacting with fungal ergosterol, while the pyridinyl moiety disrupts cytochrome P450 enzymes .
Kinase Inhibition and Receptor Antagonism
Triazoloquinazolines exhibit nanomolar affinity for adenosine A₂A receptors (Ki = 12 nM) and benzodiazepine receptors, suggesting applications in neurological disorders . Molecular docking studies indicate that the triazole nitrogen atoms coordinate with Mg²⁺ ions in kinase ATP-binding pockets, inhibiting phosphorylation cascades .
Industrial and Pharmaceutical Applications
Corrosion Inhibition
In 1M HCl, quinazoline derivatives like 5-(allylthio)-2-pyridin-4-yl[1, triazolo[1,5-c]quinazoline achieve 92% corrosion inhibition efficiency on mild steel at 50 ppm . Adsorption follows the Langmuir isotherm, with the allylthio group forming protective sulfide layers on metal surfaces .
Drug Development
Ongoing preclinical studies highlight its potential as a dual-acting antifungal and anti-inflammatory agent. Combination therapies with azoles show synergistic effects, reducing C. albicans biofilm formation by 60% .
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from low atom economy (≤45%) due to multi-step purifications. Flow chemistry approaches could enhance yield and reduce waste .
Target Selectivity
Off-target binding to adenosine A₁ receptors remains a concern. Structure-activity relationship (SAR) studies focusing on substituent electronegativity may improve specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume